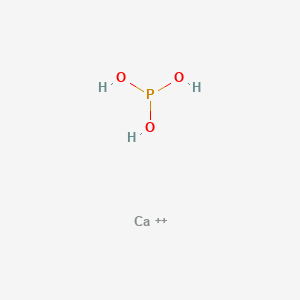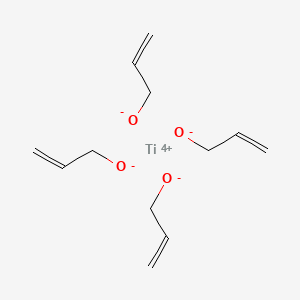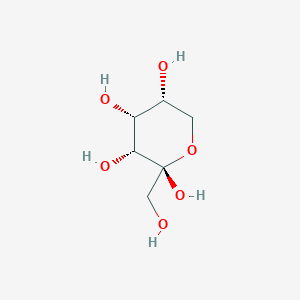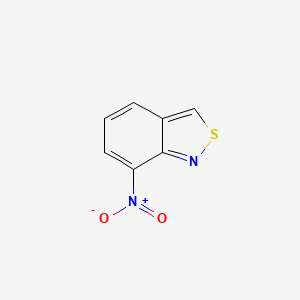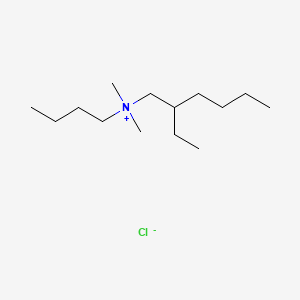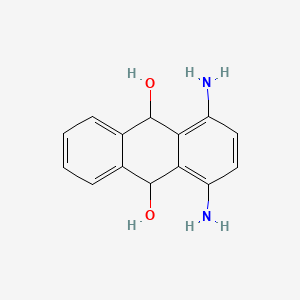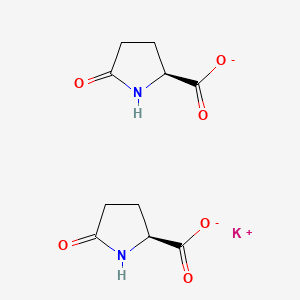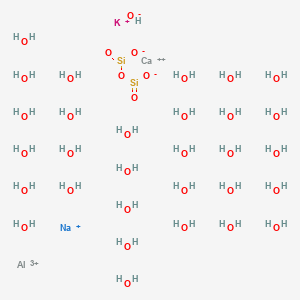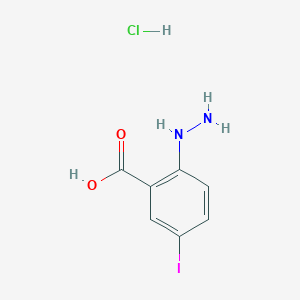
2-Hydrazino-5-iodobenzoic acid, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 288 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in scientific research, particularly in the areas of chemistry, biology, and medicine.
Preparation Methods
The synthesis of NSC 288 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include the isolation of precursor compounds, followed by a series of chemical reactions to form the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
NSC 288 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 288 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a standard for analytical techniques. In biology, it is used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, particularly in the treatment of certain diseases. In industry, NSC 288 is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 288 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses, which are the basis for its therapeutic and research applications.
Comparison with Similar Compounds
NSC 288 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or biological activities. The comparison can be based on various factors, such as their chemical properties, mechanisms of action, and applications. This helps to understand the distinct features and advantages of NSC 288.
References
- Culture and Differentiation of Human Neural Stem Cells
- Induction of Neural Stem Cells from Human Pluripotent Stem Cells Using Gibco PSC Neural Induction Medium
- Numerical Simulation of the Flow Field and Chemical Reactions within a NSC Diesel Catalyst
- Does large-scale research infrastructure affect regional knowledge innovation, and how?
- Development of MEM-288, dual-transgene armed and conditionally replication-enhanced oncolytic adenovirus
- COMPARE Analysis | Databases & Tools | Developmental Therapeutics Program (DTP)
Properties
CAS No. |
5326-33-0 |
|---|---|
Molecular Formula |
C7H8ClIN2O2 |
Molecular Weight |
314.51 g/mol |
IUPAC Name |
2-hydrazinyl-5-iodobenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7IN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H |
InChI Key |
UZABHBCJBROUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


